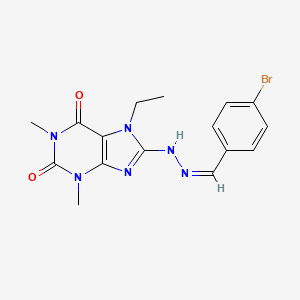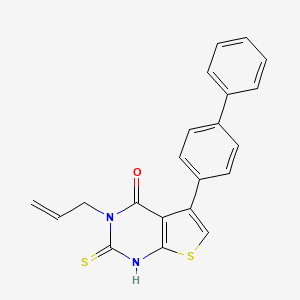
(4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol is an organic compound that features a brominated phenyl group and a pentafluorinated phenyl group attached to a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two different aromatic compounds. The process involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the Suzuki–Miyaura coupling conditions. This includes using a suitable solvent, such as toluene or ethanol, and maintaining the reaction temperature between 80-100°C. The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The brominated phenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of (4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-ketone.
Reduction: Formation of (4-Phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol.
Substitution: Formation of (4-Methoxy-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol.
Applications De Recherche Scientifique
(4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Studied for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Bromo-phenyl)-(2,3,4,5,6-tetrafluoro-phenyl)-methanol
- (4-Bromo-phenyl)-(2,3,4,5,6-trifluoro-phenyl)-methanol
- (4-Bromo-phenyl)-(2,3,4,5,6-difluoro-phenyl)-methanol
Uniqueness
The uniqueness of (4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol lies in its pentafluorinated phenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its less fluorinated analogs .
Propriétés
Numéro CAS |
66390-44-1 |
|---|---|
Formule moléculaire |
C13H6BrF5O |
Poids moléculaire |
353.08 g/mol |
Nom IUPAC |
(4-bromophenyl)-(2,3,4,5,6-pentafluorophenyl)methanol |
InChI |
InChI=1S/C13H6BrF5O/c14-6-3-1-5(2-4-6)13(20)7-8(15)10(17)12(19)11(18)9(7)16/h1-4,13,20H |
Clé InChI |
QUKGWWXILDUOKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=C(C(=C(C(=C2F)F)F)F)F)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11970566.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11970580.png)
![2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11970581.png)

![5-(2-bromophenyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11970586.png)

![N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11970612.png)

![3-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11970622.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970627.png)

